

A Comparative Analysis of the Carcinogenic Potential of Cis-Isoeugenol and Safrole

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Compound of Interest

Compound Name: *cis-Isoeugenol*

Cat. No.: *B1225279*

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A comprehensive review of available toxicological data on **cis-isoeugenol** and safrole reveals distinct profiles in their carcinogenicity. While no direct head-to-head comparative studies have been conducted, a thorough analysis of individual assessments by regulatory and research bodies provides a clear basis for comparison for researchers, scientists, and drug development professionals. Safrole is classified as a genotoxic carcinogen, whereas recent evidence suggests isoeugenol likely operates through a non-genotoxic mechanism.

Carcinogenicity Classification and Evidence

Safrole is listed as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence from studies in experimental animals. [1][2] The International Agency for Research on Cancer (IARC) classifies safrole in Group 2B, "possibly carcinogenic to humans." [3] This classification is supported by numerous studies demonstrating that safrole induces liver tumors in both rats and mice through various routes of exposure, including dietary administration and subcutaneous injection. [1][2]

Isoeugenol, which typically exists as a mixture of cis- and trans-isomers, has also been evaluated by the IARC and classified as "possibly carcinogenic to humans" (Group 2B). [4][5] This is based on findings from a two-year National Toxicology Program (NTP) study which showed "clear evidence of carcinogenic activity" in male B6C3F1 mice, observed as an increased incidence of hepatocellular adenoma and carcinoma. [6][7] The same study reported "equivocal evidence of carcinogenic activity" in male F344/N rats, based on rare occurrences of

thymoma and mammary gland carcinoma, and in female B6C3F1 mice due to an increased incidence of histiocytic sarcoma.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from carcinogenicity and genotoxicity studies for both compounds.

Table 1: Comparative Carcinogenicity Data

Parameter	Safrole	Cis-Isoeugenol (as part of an isomeric mixture)
Species	Rats and Mice	Rats and Mice
Primary Target Organ	Liver[1][2]	Liver (in male mice)[6]
Tumor Types	Hepatocellular carcinoma, hepatocellular adenoma, cholangiocarcinoma[1][2]	Hepatocellular adenoma, hepatocellular carcinoma (male mice); Thymoma, mammary gland carcinoma (equivocal, male rats); Histiocytic sarcoma (equivocal, female mice)[6]
Route of Exposure	Dietary, Gavage, Subcutaneous injection[1][2]	Gavage[6]
NTP Conclusion	Reasonably anticipated to be a human carcinogen[1][2]	Clear evidence of carcinogenic activity (male mice); Equivocal evidence (male rats, female mice); No evidence (female rats)[6]
IARC Classification	Group 2B: Possibly carcinogenic to humans[3]	Group 2B: Possibly carcinogenic to humans[4][5]

Table 2: Genotoxicity Profile

Assay Type	Safrole	Cis-Isoeugenol (as part of an isomeric mixture)
Bacterial Mutagenicity (Ames test)	Negative (but some metabolites are mutagenic)[8]	Negative[6]
In Vitro Mammalian Cell Assays	Positive for gene mutations, chromosomal aberrations, sister chromatid exchanges, and unscheduled DNA synthesis[3]	Weakly positive results in some in vitro tests; negative for mutagenicity in Chinese hamster ovary cells.[9]
In Vivo Genotoxicity	Positive for inducing chromosome aberrations, sister chromatid exchanges, and DNA adducts in rat liver.[3][10]	Negative in all in vivo tests conducted.
Overall Genotoxicity Conclusion	Genotoxic[3][11]	Not considered to be genotoxic[12]

Experimental Protocols

NTP 2-Year Gavage Carcinogenicity Study of Isoeugenol

- Test Substance: Isoeugenol (a mixture of cis- and trans-isomers) in corn oil.
- Animal Models: Male and female F344/N rats and B6C3F1 mice (50 animals per sex per group).
- Dosing Regimen: Isoeugenol was administered by gavage at doses of 0, 75, 150, or 300 mg/kg body weight, five days a week for 104-105 weeks.
- Endpoints: Survival, body weight, clinical observations, and comprehensive histopathological examination of tissues.[6]

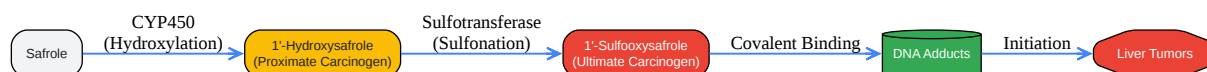
Safrole Carcinogenicity Studies (Representative Protocol)

- Test Substance: Safrole administered in the diet.
- Animal Models: Male and female Osborne-Mendel rats.
- Dosing Regimen: Dietary administration of safrole at concentrations up to 5,000 ppm for 2 years.
- Endpoints: Observation of liver tumors (hepatocellular adenoma or carcinoma).[1][2]

Mechanism of Carcinogenicity

The carcinogenic mechanisms of safrole and isoeugenol appear to be distinct, primarily differing in their genotoxic potential.

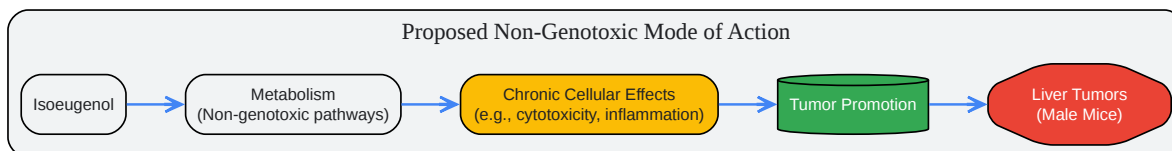
Safrole: The carcinogenicity of safrole is attributed to its metabolic activation to a genotoxic metabolite.[11] Safrole is metabolized by cytochrome P450 enzymes to 1'-hydroxysafrole, which is then sulfonated by sulfotransferases to form 1'-sulfooxysafrole.[10][13] This ultimate carcinogen is a reactive electrophile that can form covalent adducts with DNA, leading to mutations and initiating tumorigenesis.[3][10]



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Caption: Metabolic activation pathway of safrole to its ultimate carcinogenic form.

Cis-Isoeugenol: In contrast to safrole, the weight of evidence suggests that isoeugenol is not genotoxic in vivo.[12] The tumors observed in male mice are thought to arise from a non-genotoxic mode of action.[4][12] This proposed mechanism involves metabolic pathways that do not lead to the formation of DNA-reactive metabolites, and the carcinogenicity may be related to other effects such as chronic cellular injury, inflammation, or promotion of pre-existing initiated cells.



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Caption: Proposed non-genotoxic mode of action for isoeugenol carcinogenicity.

Conclusion

While both safrole and **cis-isoeugenol** are classified as possible human carcinogens and can induce liver tumors in rodents, the underlying mechanisms of their carcinogenicity appear to differ significantly. Safrole is a well-established genotoxic carcinogen that requires metabolic activation to a DNA-reactive form. **Cis-isoeugenol**, as part of an isomeric mixture, demonstrates carcinogenic activity in male mice, but the evidence points towards a non-genotoxic mode of action. This distinction is critical for risk assessment and has implications for the development of regulatory guidelines and for professionals in the fields of toxicology and drug development. Further research into the specific metabolic pathways and cellular effects of isoeugenol is warranted to fully elucidate its carcinogenic mechanism.

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